molecular formula C12H17N2O9P B608660 LSP-1-2111 CAS No. 936234-43-4

LSP-1-2111

Katalognummer: B608660
CAS-Nummer: 936234-43-4
Molekulargewicht: 364.25
InChI-Schlüssel: PEXVMHLARUAHNC-KAJCPDDVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LSP-1-2111 is a compound known for its role as a metabotropic glutamate receptor subtype 4 agonist. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It is recognized for its ability to penetrate the brain and modulate glutamatergic neurotransmission, which is crucial for various neurological functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LSP-1-2111 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

LSP-1-2111 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

Parkinson's Disease
LSP-1-2111 has shown promise in preclinical studies as a treatment for Parkinson's disease. In animal models, it produced significant antiparkinsonian effects, suggesting that mGluR4 activation may alleviate some symptoms associated with this condition. A study indicated that this compound could enhance motor function and reduce rigidity in rodent models, demonstrating its potential as a novel therapeutic agent for Parkinson's disease management .

Anxiety and Fear Conditioning

Modulation of Fear Responses
Research has demonstrated that this compound can inhibit the acquisition of conditioned fear responses in wild-type mice. In experiments where mice received tone-shock pairings, administration of this compound prior to training resulted in reduced freezing behavior, indicating a decrease in fear acquisition. This effect was dose-dependent, with significant results observed at doses of 2.5 mg/kg and 5 mg/kg .

Extinction of Fear Responses
The effects of this compound on the extinction of fear responses were less pronounced but still noteworthy. While some studies reported subtle effects on extinction at higher doses, the overall impact on this process remains an area for further investigation .

Mechanistic Insights

Pharmacological Profile
this compound operates through the selective activation of mGluR4, which plays a crucial role in modulating neurotransmitter release and synaptic plasticity. The compound has been shown to penetrate the blood-brain barrier effectively, allowing it to exert its effects centrally when administered peripherally .

Gene Expression Modulation
In addition to behavioral studies, this compound has been linked to changes in gene expression profiles within the amygdala, an area critical for emotional regulation and fear processing. Microarray analyses have indicated that treatment with this compound alters the expression of genes associated with synaptic function and plasticity, further supporting its role in modulating anxiety-related behaviors .

Case Studies and Research Findings

Study ReferenceApplication AreaKey Findings
Beurrier et al., 2009Parkinson's DiseaseDemonstrated antiparkinsonian effects in rodent models; improved motor function observed.
Wieronska et al., 2010Fear ConditioningInhibited acquisition of conditioned fear responses; effective at doses of 2.5 mg/kg and 5 mg/kg.
Doller et al., 2011PharmacokineticsConfirmed central penetration after peripheral administration; established dosing protocols for behavioral studies.

Wirkmechanismus

LSP-1-2111 exerts its effects by acting as an agonist at metabotropic glutamate receptor subtype 4. This receptor is involved in modulating glutamatergic neurotransmission, which plays a critical role in maintaining the balance between excitatory and inhibitory signals in the brain. The activation of this receptor by this compound leads to downstream signaling pathways that influence various neurological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of LSP-1-2111

This compound is unique due to its high selectivity for metabotropic glutamate receptor subtype 4 and its ability to penetrate the brain effectively. This makes it a valuable tool for studying the specific roles of this receptor in various neurological processes and for developing targeted therapies .

Eigenschaften

CAS-Nummer

936234-43-4

Molekularformel

C12H17N2O9P

Molekulargewicht

364.25

IUPAC-Name

2-amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid

InChI

InChI=1S/C12H17N2O9P/c1-23-9-5-6(4-8(10(9)15)14(19)20)12(18)24(21,22)3-2-7(13)11(16)17/h4-5,7,12,15,18H,2-3,13H2,1H3,(H,16,17)(H,21,22)

InChI-Schlüssel

PEXVMHLARUAHNC-KAJCPDDVSA-N

SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CCC(C(=O)O)N)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LSP1-2111;  LSP1 2111;  LSP12111.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LSP-1-2111
Reactant of Route 2
LSP-1-2111
Reactant of Route 3
LSP-1-2111
Reactant of Route 4
LSP-1-2111
Reactant of Route 5
LSP-1-2111
Reactant of Route 6
LSP-1-2111

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.